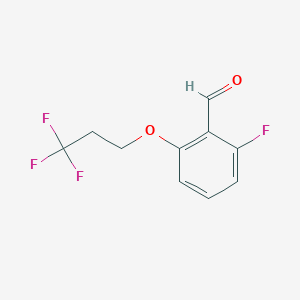

2-Fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde

Description

Electronic Effects

- 2-Fluorobenzaldehyde : The absence of the trifluoropropoxy group results in higher electron density at C4 (σₚ = 0.06 for -F), enabling electrophilic substitution at this position.

- 2-Fluoro-6-(trifluoromethoxy)benzaldehyde : The shorter -OCF₃ group exerts stronger -I effects (σₚ = 0.54) than -OCH₂CF₃, further deactivating the ring.

Steric Effects

- 2-Fluoro-3-(trifluoromethyl)benzaldehyde : The -CF₃ group at C3 creates severe steric hindrance with the ortho-F, reducing solubility in polar solvents.

- 2-Fluoro-6-(3-phenylmethoxyphenyl)benzaldehyde : Bulkier aryl ether substituents increase steric demand but enhance π-π stacking interactions.

| Property | This Compound | 2-Fluorobenzaldehyde |

|---|---|---|

| Melting Point | 38–40°C (predicted) | −44.5°C |

| Hammett σ (C6 substituent) | 0.48 | N/A |

| LogP (lipophilicity) | 2.9 | 1.8 |

Properties

IUPAC Name |

2-fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c11-8-2-1-3-9(7(8)6-15)16-5-4-10(12,13)14/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGVVCUENBSMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde typically involves the reaction of 6-fluorobenzaldehyde with 3,3,3-trifluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and trifluoropropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 6-Fluoro-2-(3,3,3-trifluoropropoxy)benzoic acid.

Reduction: Formation of 6-Fluoro-2-(3,3,3-trifluoropropoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the fluoro and trifluoropropoxy groups can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions influence the compound’s reactivity and its ability to interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Trifluoropropoxy vs. Trifluoromethyl (CF₃): The trifluoropropoxy group in the target compound introduces an ether linkage, enhancing solubility in polar solvents compared to the directly bonded CF₃ group in 2-Fluoro-6-(trifluoromethyl)benzaldehyde . The latter’s stronger electron-withdrawing effect may favor electrophilic substitution reactions.

- Heterocyclic Substituents: Compounds with thiazole () or pyrazole () rings exhibit distinct electronic profiles.

- Halogenation Effects: 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde () combines chloro and CF₃ groups, increasing molecular weight and lipophilicity, which may enhance bioactivity but also toxicity risks .

Physicochemical Properties

- Solubility and Stability: The trifluoropropoxy group likely improves solubility in organic solvents compared to non-fluorinated analogs. However, its ether linkage may reduce hydrolytic stability relative to compounds with direct CF₃ bonds.

Biological Activity

2-Fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde is a fluorinated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a fluoro group and a trifluoropropoxy moiety, enhances its reactivity and interaction with biological targets. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H6F4O2

- CAS Number : 1696896-40-8

- Structure : The compound features a benzaldehyde core substituted at the 6-position with a fluoro group and at the 2-position with a trifluoropropoxy group.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 6-Fluorobenzaldehyde and 3,3,3-trifluoropropanol.

- Catalysts : Lewis acids such as aluminum chloride or boron trifluoride are commonly used.

- Reaction Conditions : Controlled temperature and pressure to ensure high yield and selectivity.

The biological activity of this compound is primarily attributed to its functional groups:

- Aldehyde Group : Capable of forming covalent bonds with nucleophiles, which can lead to various biochemical interactions.

- Fluoro and Trifluoropropoxy Groups : These groups enhance lipophilicity and stability, potentially increasing the compound's binding affinity to biological targets.

Pharmacological Potential

Research indicates that this compound may act as a biochemical probe in various biological systems. Its interactions with specific receptors or enzymes can modulate biological pathways relevant to disease processes.

Study on Anticancer Activity

A study investigated the effects of fluorinated benzaldehyde derivatives on cancer cell lines. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways.

Neuropharmacological Research

In another study focusing on neuropharmacology, derivatives of this compound were evaluated for their potential as serotonin receptor modulators. Results indicated that certain analogs could effectively inhibit serotonin uptake, suggesting a role in treating mood disorders.

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anticancer properties | Induces apoptosis in cancer cell lines |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Antidepressant effects | Modulates serotonin receptors |

| 2-Fluoro-3-methoxybenzaldehyde | Antimicrobial activity | Effective against various bacterial strains |

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-6-(3,3,3-trifluoropropoxy)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling to introduce the trifluoropropoxy group. Key steps include:

- Substrate Preparation: Start with 2-fluoro-6-hydroxybenzaldehyde and react it with 3,3,3-trifluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Optimization: Vary reaction temperature (80–120°C), solvent polarity (DMF vs. acetone), and catalyst (e.g., CuI for Ullmann reactions) to improve yield. Monitor purity via HPLC (>98% purity criteria, as seen in fluorinated analogs like 3-(2-trifluoromethylphenyl)propionic acid) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use NMR to confirm trifluoropropoxy group integration and NMR for aldehyde proton identification (δ 9.8–10.2 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 254.05 for C₁₀H₇F₄O₂) and detect impurities.

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment, referencing protocols for fluorinated benzaldehydes like 2,4,6-trifluoro-3,5-dimethylbenzaldehyde .

Advanced Research Questions

Q. How does the presence of the trifluoropropoxy group influence the compound's reactivity in nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogs?

Methodological Answer:

- Electronic Effects: The electron-withdrawing trifluoropropoxy group deactivates the benzaldehyde ring, reducing NAS rates. Compare reaction kinetics with non-fluorinated analogs (e.g., 3-(3-bromopropoxy)benzaldehyde) to quantify rate differences .

- Steric Considerations: The bulky trifluoropropoxy group may hinder para-substitution, favoring meta-products. Use DFT calculations to model steric and electronic impacts, as demonstrated in fluorinated benzoic acid derivatives .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of polyfluorinated benzaldehyde derivatives like this compound?

Methodological Answer:

- Environmental Analysis: Employ LC-MS/MS with solid-phase extraction (SPE) to detect trace levels in water, as used for perfluoroether carboxylic acids (LOD < 0.1 ng/L) .

- Bioaccumulation Studies: Use in vitro models (e.g., hepatocyte assays) to measure partition coefficients (log P). Compare with structurally similar compounds like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid, which shows moderate bioaccumulation in plasma .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) for fluorinated benzaldehydes across different studies?

Methodological Answer:

- Standardization: Cross-reference with NIST Chemistry WebBook data for fluorinated aldehydes (e.g., 2-Fluoro-4-(trifluoromethyl)benzaldehyde) to validate chemical shifts .

- Solvent Calibration: Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) by replicating conditions from authoritative studies, such as those in Analytical and Bioanalytical Chemistry .

Q. What strategies mitigate thermal instability during the storage and handling of fluorinated benzaldehydes?

Methodological Answer:

- Storage Conditions: Store at 0–6°C under inert gas (Ar/N₂), as recommended for 2,3,6-trifluorobenzaldehyde to prevent aldehyde oxidation .

- Stabilizers: Add radical scavengers (e.g., BHT) to solutions. Test degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of fluorinated benzaldehydes in enzyme inhibition assays?

Methodological Answer:

- Assay Validation: Replicate studies using standardized protocols (e.g., IC₅₀ determination with fluorogenic substrates) and compare with structurally validated inhibitors like 3-(trifluoromethyl)benzaldehyde derivatives .

- Meta-Analysis: Aggregate data from multiple sources (e.g., Pharos Project PFCs database) to identify trends in fluorinated compound bioactivity .

Experimental Design

Q. What in silico tools are effective for predicting the metabolic pathways of this compound in drug discovery?

Methodological Answer:

- Software: Use ADMET Predictor™ or SwissADME to model phase I/II metabolism, focusing on aldehyde dehydrogenase (ALDH) interactions.

- Benchmarking: Compare predictions with experimental data from fluorinated drug candidates like 2,4,6-trifluoro-3,5-dimethylbenzaldehyde, which shows enhanced metabolic stability .

Applications in Drug Development

Q. How can this compound serve as a building block for fluorinated kinase inhibitors?

Methodological Answer:

- Scaffold Design: React the aldehyde group with hydrazines or amines to form Schiff base intermediates, as seen in DDR kinase inhibitors like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate derivatives .

- Structure-Activity Relationship (SAR): Modify the trifluoropropoxy chain length to optimize target binding, referencing studies on trifluoromethylpyrazole carbaldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.